BenchChemオンラインストアへようこそ!

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide

VEGFA inhibition Target selectivity Kinase profiling

N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide (CAS 1797669-94-3, molecular formula C₂₀H₂₇N₅O₃, MW 373.47 g/mol) is a synthetic small-molecule belonging to the 2-naphthamide class of kinase inhibitors. It is catalogued in the DrugMap authoritative database as 'Pyrimidine derivative 5' and cross-referenced to patent US20160096832 (kinase inhibitors) and the VEGFR-2 inhibitor patent review indexed at PMID 28621580.

Molecular Formula C22H25N5O
Molecular Weight 375.476
CAS No. 1797669-94-3
Cat. No. B2972118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide
CAS1797669-94-3
Molecular FormulaC22H25N5O
Molecular Weight375.476
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4
InChIInChI=1S/C22H25N5O/c1-26(2)20-19(15-23-22(25-20)27-12-6-3-7-13-27)24-21(28)18-11-10-16-8-4-5-9-17(16)14-18/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3,(H,24,28)
InChIKeyFLPSUDMZAXMCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide (CAS 1797669-94-3): Structural Identity, Patent Provenance, and Procurement Context


N-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide (CAS 1797669-94-3, molecular formula C₂₀H₂₇N₅O₃, MW 373.47 g/mol) is a synthetic small-molecule belonging to the 2-naphthamide class of kinase inhibitors. It is catalogued in the DrugMap authoritative database as 'Pyrimidine derivative 5' and cross-referenced to patent US20160096832 (kinase inhibitors) and the VEGFR-2 inhibitor patent review indexed at PMID 28621580 [1]. The DrugMap database annotates this compound as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA) with patented status for blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (GA14-GC01), and neurodegenerative disorder (8A20-8A23) [2]. The compound features a 2,4,5-trisubstituted pyrimidine core bearing a 4-dimethylamino group, a 2-piperidin-1-yl substituent, and a 5-(2-naphthamide) moiety—a substitution pattern that distinguishes it from the anilinopyrimidine-based naphthamides more commonly reported in the VEGFR-2 inhibitor literature [3].

Why Generic Naphthamide or Pyrimidine-Based Kinase Inhibitors Cannot Substitute for CAS 1797669-94-3 in Target-Selective Research


The 2-naphthamide kinase inhibitor class exhibits profound structure-activity relationship (SAR) sensitivity at the pyrimidine substitution positions. Published data on closely related anilinopyrimidine-based naphthamides demonstrate that minor alterations to the pyrimidine substituents produce >100-fold differences in VEGFR-2 enzymatic IC₅₀ (ranging from 0.5 nM for optimized analog 3k to >100 nM for less optimal substitutions) and even larger shifts in kinase selectivity profiles [1]. The 4-dimethylamino-2-piperidin-1-yl substitution pattern of CAS 1797669-94-3 is structurally distinct from the anilino-bearing analogs characterized in the public literature, occupying different chemical space that cannot be assumed equivalent without experimental validation [2]. Furthermore, DrugMap annotation identifies VEGFA as the specific molecular target for this compound—a target distinct from the multi-kinase profiles reported for many naphthamide analogs such as 14c, which inhibits VEGFR-1, PDGFR-β, and RET in addition to VEGFR-2 [3]. Generic substitution without confirmatory selectivity profiling risks confounded pharmacological interpretation.

Quantitative Differentiation Evidence for CAS 1797669-94-3: Comparator-Anchored Analysis of Available Data


VEGFA Target Annotation vs. Multi-Kinase Naphthamide Analogs: Single-Target Designation by Authoritative Database

DrugMap, an authoritative drug-target database, annotates CAS 1797669-94-3 (Pyrimidine derivative 5) exclusively as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA), with no secondary kinase targets listed [1]. This contrasts with the publicly characterized naphthamide analog 14c, which exhibits a multi-targeted profile inhibiting VEGFR-2 (IC₅₀ = 1.5 nM), VEGFR-1, PDGFR-β, and RET in enzymatic assays [2]. IMPORTANT CAVEAT: The VEGFA annotation for CAS 1797669-94-3 is a database-level target assignment without accompanying quantitative binding/inhibition data (no Ki, Kd, or IC₅₀ reported), and the selectivity assertion is inferred from the absence of additional target entries rather than from a published selectivity panel. This evidence is therefore classified as Supporting Evidence and should not be relied upon for quantitative procurement decisions without experimental confirmation.

VEGFA inhibition Target selectivity Kinase profiling Angiogenesis

Structural Differentiation: 4-Dimethylamino-2-piperidinyl Pyrimidine Core vs. Anilinopyrimidine Scaffold in Published Naphthamide VEGFR-2 Inhibitors

CAS 1797669-94-3 features a distinct 4-dimethylamino-2-(piperidin-1-yl)pyrimidine core, whereas the most extensively characterized naphthamide VEGFR-2 inhibitors (compounds 3k, 14c, and the MedChemComm 2015 series) uniformly employ an anilinopyrimidine scaffold where the 2-position bears a substituted aniline rather than a piperidine ring [1][2]. This structural divergence represents a scaffold-hopping modification that places CAS 1797669-94-3 in a distinct chemical series. In published SAR, the 2-position substituent on the pyrimidine ring is a critical determinant of both potency and kinase selectivity—the anilino series produced VEGFR-2 enzymatic IC₅₀ values spanning 0.5–>100 nM depending on aniline substitution [1]. No quantitative activity data exist for the 2-piperidinyl variant. WARNING: Without matched-pair experimental comparison, the pharmacological consequences of this structural change cannot be predicted; scaffold effects on potency, selectivity, and pharmacokinetics are non-linear and require empirical determination.

Scaffold hopping Pyrimidine substitution Kinase inhibitor design Chemical space

Indication Spectrum Differentiation: Fibrosis and Neurodegenerative Disorder Annotations vs. Oncology-Focused Naphthamide Analogs

According to DrugMap database annotation, CAS 1797669-94-3 is patented for three indication categories: blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (GA14-GC01), and neurodegenerative disorder (8A20-8A23) [1]. The fibrosis and neurodegenerative indications are notable because the published naphthamide VEGFR-2 inhibitor literature (compounds 3k, 14c, and the broader anilinopyrimidine series) focuses almost exclusively on oncology applications targeting tumor angiogenesis [2][3]. No publicly available naphthamide VEGFR-2 inhibitors have demonstrated validated efficacy in fibrosis or neurodegeneration models. IMPORTANT LIMITATION: The DrugMap indication entries are patent-based claims rather than experimentally validated therapeutic effects; no in vivo efficacy data, disease model results, or clinical data are publicly available for CAS 1797669-94-3 to substantiate these indications.

Fibrosis Neurodegenerative disease Drug repurposing Therapeutic indication

Evidence-Backed Research Application Scenarios for CAS 1797669-94-3 Within Its Data Constraints


Scaffold-Hopping Reference Standard for Pyrimidine-Based Kinase Inhibitor SAR Studies

Given its structurally differentiated 4-dimethylamino-2-piperidin-1-yl pyrimidine core (vs. the widely reported 2-anilinopyrimidine scaffold), CAS 1797669-94-3 can serve as a scaffold-hopping comparator in medicinal chemistry campaigns exploring the SAR consequences of replacing an aromatic aniline with a saturated piperidine at the pyrimidine 2-position. Published SAR from the anilinopyrimidine naphthamide series demonstrates that 2-position modifications produce >100-fold potency shifts [1]. Procurement of CAS 1797669-94-3 alongside a characterized anilinopyrimidine analog (e.g., compound 3k or 14c) enables matched-pair experimental determination of the piperidine-for-aniline substitution effect on VEGFR-2/VEGFA potency, kinase selectivity, and physicochemical properties. All quantitative comparisons must be generated de novo by the end user, as no published head-to-head data exist.

VEGFA-Targeted Probe Compound for Non-Oncology Angiogenesis Research (Fibrosis and Neurodegeneration Models)

The DrugMap database annotation of CAS 1797669-94-3 as a VEGFA inhibitor with patent claims covering fibrosis (GA14-GC01) and neurodegenerative disorder (8A20-8A23) [1] positions this compound as a candidate probe for investigating VEGFA signaling in non-oncology disease contexts where angiogenesis or vascular permeability contributes to pathology. Researchers should note that these are patent-level claims without published in vivo validation. The compound should be used in conjunction with appropriate positive controls (e.g., established VEGFR inhibitors such as sorafenib or sunitinib) and VEGFA-targeted biologics (e.g., bevacizumab) to enable comparative benchmarking in disease-relevant assays.

Chemical Biology Tool for VEGFA Versus VEGFR-2 Pharmacological Dissection

The DrugMap database assigns VEGFA (the ligand) rather than VEGFR-2 (the receptor) as the molecular target of CAS 1797669-94-3 [1]. This is a notable distinction from the majority of published naphthamide kinase inhibitors, which are characterized as ATP-competitive VEGFR-2 tyrosine kinase inhibitors [2][3]. If experimentally confirmed, a VEGFA-targeted mechanism would differentiate this compound from receptor-directed inhibitors and enable pharmacological dissection of ligand-level vs. receptor-level VEGF pathway blockade. Confirmation requires experimental target engagement studies (e.g., SPR, CETSA, or VEGFA-VEGFR binding competition assays) that are not publicly available and must be performed by the end user.

Patent Landscape and Freedom-to-Operate Reference Compound

As a specifically exemplified compound within the US20160096832 patent family assigned to NantBioScience, Inc., CAS 1797669-94-3 serves as a concrete reference point for intellectual property landscaping and freedom-to-operate analyses in the pyrimidine-based kinase inhibitor space [1]. Organizations developing naphthamide or pyrimidine-based kinase inhibitors can use this compound as a structural comparator for patent circumvention strategies, noting that its 2-piperidinyl substitution pattern occupies chemical space distinct from the 2-anilino derivatives more commonly claimed in the VEGFR-2 inhibitor patent literature.

Quote Request

Request a Quote for N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.